molecular formula C13H8F3NO2 B14086322 3-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde

3-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde

Cat. No.: B14086322
M. Wt: 267.20 g/mol
InChI Key: QSOVXJGATQVPFW-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isonicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde typically involves the introduction of the trifluoromethoxy group into the phenyl ring, followed by the formation of the isonicotinaldehyde structure. One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group. This can be achieved through various synthetic strategies, including the use of volatile reagents and innovative trifluoromethoxylation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)isonicotinaldehyde has several scientific research applications,

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]pyridine-4-carbaldehyde

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-3-1-2-9(6-11)12-7-17-5-4-10(12)8-18/h1-8H

InChI Key

QSOVXJGATQVPFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)C=O

Origin of Product

United States

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